Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
CAS No.:
Cat. No.: VC17868296
Molecular Formula: C15H17NO2
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate -](/images/structure/VC17868296.png)
Specification
Molecular Formula | C15H17NO2 |
---|---|
Molecular Weight | 243.30 g/mol |
IUPAC Name | methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate |
Standard InChI | InChI=1S/C15H17NO2/c1-18-15(17)14-12-7-8-13(9-12)16(14)10-11-5-3-2-4-6-11/h2-8,12-14H,9-10H2,1H3 |
Standard InChI Key | VGZBIAUHVWMWKZ-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1C2CC(N1CC3=CC=CC=C3)C=C2 |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The compound features a bicyclo[2.2.1]hept-5-ene core, where a nitrogen atom is integrated at the 2-position, substituted with a benzyl group, and a methyl ester at the 3-position. This architecture imposes significant stereochemical rigidity, enhancing its utility in asymmetric synthesis . The bicyclic system comprises two fused five-membered rings, with the double bond at the 5-position contributing to its reactivity in cycloaddition and functionalization reactions .
Table 1: Molecular Properties of Methyl 2-Benzyl-2-Azabicyclo[2.2.1]Hept-5-Ene-3-Carboxylate
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₇NO₂ | |
Molecular Weight | 243.30 g/mol | |
IUPAC Name | Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
Canonical SMILES | COC(=O)C1C2CC(N1CC3=CC=CC=C3)C=C2 | |
InChI Key | VGZBIAUHVWMWKZ-UHFFFAOYSA-N |
Stereochemical Considerations
The bicyclic scaffold introduces two stereogenic centers, leading to enantiomeric forms that are critical in medicinal applications. Computational studies suggest that the endo conformation is thermodynamically favored due to reduced steric strain . The benzyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .
Synthesis and Reaction Pathways
Primary Synthetic Routes
The most documented synthesis involves a Diels-Alder reaction between benzyl N-hydroxycarbamate and cyclopentadiene in ethanol, catalyzed by Lewis acids such as boron trifluoride etherate. This method yields the bicyclic lactam intermediate, which is subsequently esterified to form the methyl ester.
Key Reaction Steps:
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Diels-Alder Cycloaddition: Cyclopentadiene reacts with benzyl N-hydroxycarbamate to form the azabicyclic lactam .
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Esterification: The lactam is treated with methanol under acidic conditions to introduce the methyl ester.
Table 2: Comparison of Synthetic Methods
Functionalization Reactions
The double bond in the bicyclic system undergoes electrophilic addition, enabling further derivatization. For example, epoxidation with mCPBA or hydrogenation with Pd/C produces oxygenated or saturated analogs, respectively . The methyl ester can also be hydrolyzed to the carboxylic acid for conjugate addition reactions .
Applications in Medicinal Chemistry and Materials Science
Drug Discovery
The compound’s rigid scaffold mimics natural product frameworks, making it a valuable precursor for carbocyclic nucleosides. Analogous structures, such as Vince lactam derivatives, are pivotal in antiviral agents like Carbovir and Abacavir . Preliminary studies suggest that methyl 2-benzyl-2-azabicyclo derivatives exhibit moderate inhibitory activity against neuraminidase, a target in influenza therapy .
Materials Science
The benzyl group’s aromaticity and the ester’s polarity enable self-assembly into supramolecular structures. Research highlights its use in liquid crystals and polymer precursors, where the bicyclic core enhances thermal stability .
Physical and Chemical Characteristics
Solubility and Stability
The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF, DMSO). Stability studies indicate decomposition above 200°C, with the ester group undergoing hydrolysis under strongly acidic or basic conditions .
Spectroscopic Data
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